molecular formula C7H6N2O3 B12095810 1-(2-Nitropyridin-4-yl)ethanone

1-(2-Nitropyridin-4-yl)ethanone

Cat. No.: B12095810
M. Wt: 166.13 g/mol
InChI Key: NOLRJGFMHGTPTH-UHFFFAOYSA-N
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Description

1-(2-Nitropyridin-4-yl)ethanone is an organic compound with the molecular formula C7H6N2O3 It is a derivative of pyridine, characterized by a nitro group at the 2-position and an ethanone group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitropyridin-4-yl)ethanone typically involves nitration of pyridine derivatives followed by functional group transformations. One common method includes the nitration of 2-chloropyridine to form 2-chloro-5-nitropyridine, which is then subjected to a Friedel-Crafts acylation reaction to introduce the ethanone group .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. This method minimizes the accumulation of potentially explosive intermediates and allows for better control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitropyridin-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products:

Scientific Research Applications

1-(2-Nitropyridin-4-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Nitropyridin-4-yl)ethanone depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The ethanone group can participate in nucleophilic addition reactions, forming covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

1-(2-nitropyridin-4-yl)ethanone

InChI

InChI=1S/C7H6N2O3/c1-5(10)6-2-3-8-7(4-6)9(11)12/h2-4H,1H3

InChI Key

NOLRJGFMHGTPTH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC=C1)[N+](=O)[O-]

Origin of Product

United States

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